molecular formula C6H3Br3ClN B3271706 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine CAS No. 55304-79-5

2,6-Dibromo-3-(bromomethyl)-5-chloropyridine

Cat. No.: B3271706
CAS No.: 55304-79-5
M. Wt: 364.26 g/mol
InChI Key: JUBMOHYPRGTCQM-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(bromomethyl)-5-chloropyridine is an organic compound with the molecular formula C6H2Br3ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, making it a halogenated pyridine derivative. The presence of multiple halogen atoms imparts unique chemical properties to this compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method includes the bromination of 3-(bromomethyl)-5-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products:

    Substitution Products: Azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation Products: Oxidized pyridine derivatives with higher oxidation states.

    Reduction Products: Reduced pyridine derivatives with fewer halogen atoms.

Scientific Research Applications

2,6-Dibromo-3-(bromomethyl)-5-chloropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine involves its interaction with various molecular targets and pathways. The halogen atoms in the compound can form strong interactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds or non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    2,6-Dibromo-3-(bromomethyl)pyridine: Lacks the chlorine atom present in 2,6-Dibromo-3-(bromomethyl)-5-chloropyridine.

    2,6-Dibromo-3-chloropyridine: Lacks the bromomethyl group.

    3-(Bromomethyl)-5-chloropyridine: Lacks the additional bromine atoms at positions 2 and 6.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

2,6-dibromo-3-(bromomethyl)-5-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3ClN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBMOHYPRGTCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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